

QuEChERS Workflow for Picoxystrobin Analysis

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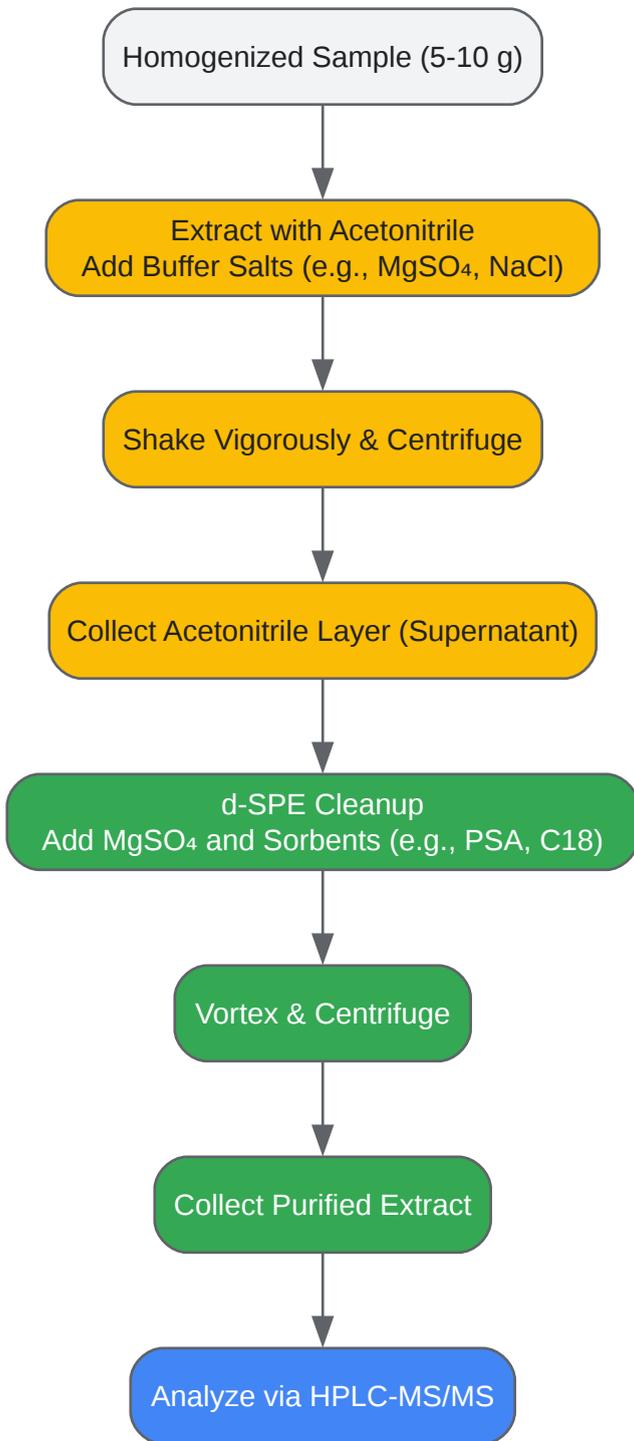
Compound Focus: Picoxystrobin

CAS No.: 117428-22-5

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The QuEChERS method involves two main stages: **sample extraction** using acetonitrile and salt-induced partitioning, followed by a **cleanup step** using dispersive Solid-Phase Extraction (d-SPE) [1] [2]. The following diagram illustrates the core workflow.



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Application in Food & Environmental Matrices

The QuEChERS method has been successfully adapted and validated for determining **picoxystrobin** residues in various matrices. Key experimental details and results from published studies are summarized below.

Table 1: Picoxystrobin Residue Data from Peanut Field Trials (HPLC-MS/MS Analysis) [3]

Matrix	Fortification Levels (mg kg ⁻¹)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Dissipation Half-Life (Days)	Final Residues (mg kg ⁻¹)
Soil	0.01, 0.05, 0.5	79 - 114	3 - 12	1.5 - 8.6	≤ 0.381
Peanut Seedlings	0.01, 0.05, 0.5	79 - 114	3 - 12	2.1 - 2.8	0.05 - 6.82 (stalk)
Peanut Kernels	0.01, 0.05, 0.5	79 - 114	3 - 12	Not Reported	≤ 0.005
Peanut Shells	0.01, 0.05, 0.5	79 - 114	3 - 12	Not Reported	≤ 0.069

Table 2: Analytical Performance in Multiresidue Methods

Parameter	Performance in Litchi/Longan [4]	Performance in Soil (Pencycuron Study Example) [5]
Linear Range	1 – 100 µg L ⁻¹	0.002 – 0.250 mg L ⁻¹
Limit of Quantification (LOQ)	1 – 10 µg kg ⁻¹	0.004 mg kg ⁻¹
Limit of Detection (LOD)	0.3 – 3 µg kg ⁻¹	Not Specified
Average Recovery	81 – 99%	72.6 – 101.0%
Precision (RSD)	3.5 – 8.4%	CV < 12% (implied)

Detailed Experimental Protocols

Here are the specific protocols used in the cited studies for different sample types.

Protocol 1: Residue Analysis in Peanuts and Soil [3]

This protocol is based on a study that determined the dissipation and final residues of **picoxystrobin** in peanuts and field soil.

- **Extraction:** A 10.0 g portion of a homogenized sample (soil, peanut seedling, shell, stalk, or kernel) is weighed into a centrifuge tube. For dry soils, pre-hydration with 5 mL of water for 15 minutes is recommended [5]. Then, 10 mL of acetonitrile is added, and the mixture is vortexed and shaken.
- **Partitioning:** Phase separation is induced by adding a salt mixture, typically containing 4 g of anhydrous MgSO_4 , 1 g of NaCl, 0.5 g of disodium hydrogen citrate sesquihydrate ($\text{Na}_2\text{HC}_6\text{H}_5\text{O}_7$), and 1 g of trisodium citrate dihydrate ($\text{C}_6\text{H}_5\text{Na}_3\text{O}_7$) [1] [5]. The tube is shaken vigorously and then centrifuged.
- **d-SPE Cleanup:** An aliquot (e.g., 1 mL) of the supernatant is transferred to a d-SPE tube containing 150 mg of MgSO_4 , 25 mg of C18, and 25 mg of PSA. The tube is vortexed and centrifuged [3] [4].
- **Analysis:** The purified extract is filtered through a 0.20-0.22 μm syringe filter and analyzed by HPLC-MS/MS.

Protocol 2: Multiresidue Analysis in Litchi and Longan [4]

This method simultaneously determines **picoxystrobin** alongside other pesticides.

- **Extraction:** A 10.0 g sample of mashed fruit is extracted with 10 mL of acetonitrile by shaking for 2 minutes.
- **Partitioning:** A combination of 2 g of NaCl and 4 g of anhydrous MgSO_4 is added. The mixture is shaken for 1 minute and then centrifuged.
- **d-SPE Cleanup:** A 2 mL aliquot of the supernatant is cleaned up with a mixture of 300 mg of anhydrous MgSO_4 , 25 mg of C18, 25 mg of PSA, and **10 mg of nano-ZrO₂**. The use of nano-ZrO₂ is a specific modification for these complex fruit matrices [4].
- **Analysis:** The final extract is filtered and analyzed by HPLC-MS/MS.

Key Considerations for Method Development

- **Matrix Selection:** The choice of d-SPE sorbents can be adjusted based on the matrix. For example, fruits with high pigment content (e.g., litchi) may benefit from adding nano-ZrO₂ [4], while fatty matrices might require C18 for lipid removal [2].
- **Instrumentation:** **Picoxystrobin** is effectively quantified using **HPLC-MS/MS** with electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) [3] [4]. This provides the necessary sensitivity and selectivity.
- **Quality Control:** Always include procedural blanks, matrix-matched calibration standards, and recovery studies (typically at multiple fortification levels) to ensure accuracy and compensate for matrix effects [3] [5].

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